(5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol
Description
Contextualization of Pyridine (B92270) Derivatives in Contemporary Chemical Research
Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with profound implications for medicinal and pharmaceutical sciences. globalresearchonline.net The pyridine ring, a six-membered heteroaromatic structure where a nitrogen atom replaces one carbon-hydrogen unit of benzene (B151609), is a prevalent scaffold in numerous natural products, including vitamins and alkaloids. researchgate.netmdpi.com In the realm of drug discovery, this nitrogen-bearing heterocycle is considered a "privileged scaffold," consistently incorporated into a wide array of drug candidates approved by the FDA. nih.gov Its versatility stems from several key attributes: the nitrogen atom can act as a hydrogen bond acceptor, enhance water solubility, and modulate the electronic properties of the molecule, which in turn influences pharmacokinetic and pharmacodynamic profiles. mdpi.comresearchgate.net
Pyridine derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. globalresearchonline.netmdpi.comtandfonline.com Consequently, medicinal chemists are continually inspired to synthesize novel pyridine-based compounds to explore new therapeutic avenues. researchgate.net The strategic incorporation of the pyridine nucleus is a common tactic to improve the solubility and bioavailability of less soluble chemical entities. researchgate.net Essential medicines such as isoniazid (B1672263) (antitubercular), nifedipine (B1678770) (calcium channel blocker), and imatinib (B729) (kinase inhibitor) all feature a pyridine core, underscoring the scaffold's significance in modern therapeutics. sarchemlabs.comnih.gov
Structural Significance of the (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol Scaffold within Heterocyclic Chemistry
Pyridine Core : The pyridine ring itself is a fundamental component. It is often employed as a bioisosteric replacement for a benzene ring in drug design. mdpi.com This substitution can introduce a hydrogen bond accepting group (the nitrogen atom), improve solubility, and alter metabolic pathways. mdpi.comresearchgate.net
Hydroxymethyl Group (-CH₂OH) at Position 3 : This substituent, which classifies the molecule as a pyridyl methanol (B129727), is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capacity significantly increases the potential for specific interactions with biological targets like enzymes and receptors. Research on pyridyl methanol derivatives has highlighted their potential in developing novel therapeutic agents, such as selective antagonists for transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders. acs.orgnih.govresearchgate.net
Methyl Group (-CH₃) at Position 5 : The methyl group is a small, lipophilic substituent. In medicinal chemistry, the addition of a methyl group can influence a molecule's binding affinity to its target through steric effects, fill hydrophobic pockets in a receptor, and block sites of metabolism, thereby increasing the compound's metabolic stability and duration of action. acs.org
Methylsulfanyl Group (-SCH₃) at Position 6 : Organosulfur compounds are a critical class of therapeutic agents due to their diverse roles in biological systems. mdpi.com The methylsulfanyl group, also known as a methylthio group, can impact the electronic nature of the pyridine ring and participate in various non-covalent interactions. The sulfur atom's unique properties, including its size, polarizability, and ability to exist in multiple oxidation states, can be leveraged in drug design. mdpi.com Thioethers are important structural motifs in many pharmaceuticals and can be precursors to sulfoxides and sulfones, further expanding their chemical utility. acs.org
The specific arrangement of these three groups on the pyridine scaffold—a hydrogen-bonding group, a lipophilic group, and a polarizable sulfur-containing group—creates a molecule with a complex and distinct physicochemical profile, making it an interesting subject for further chemical and biological investigation.
Overview of Academic Research Trends Pertaining to Pyridyl Methanols and Alkyl(aryl)sulfanyl Pyridines
Academic research into scaffolds related to this compound reflects broader trends in synthetic and medicinal chemistry. The synthesis of polysubstituted pyridines, in general, is an active area of research, employing methods such as cycloaddition, condensation, and cyclization reactions to build these complex frameworks. nih.gov
Research on pyridyl methanols is heavily influenced by their potential pharmacological applications. A significant trend is the development of these compounds as selective ion channel modulators. For instance, extensive research has been conducted on pyridinyl methanol derivatives as potent and selective antagonists of the TRPV3 ion channel, with the goal of developing new treatments for neuropathic and central pain. acs.orgnih.gov Synthetic chemistry research also focuses on new methods for preparing these compounds and studying their subsequent reactions, such as chlorination or reactions with acids. researchgate.netnih.gov
The field of alkyl(aryl)sulfanyl pyridines and related organosulfur heterocycles is also advancing. Synthetic efforts are directed towards creating novel molecular architectures containing this moiety. For example, methods have been developed for synthesizing pyrazoles that incorporate an alkylsulfanyl group, which are then linked to a pyridine ring. researchgate.net More broadly, organosulfur compounds are being investigated for their ability to activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. mdpi.com The introduction of sulfonyl groups, which can be derived from thioethers, onto bioactive cores like indoles is a recognized strategy in medicinal chemistry to generate compounds with antiviral and anticancer properties. acs.org The development of efficient methods for creating carbon-sulfur bonds, such as hydrothiolation, is a current focus, aiming to make these valuable compounds more accessible for late-stage functionalization of bioactive molecules. acs.org
Rationale for Comprehensive Academic Investigation of the Chemical Compound
A comprehensive academic investigation of this compound is warranted by its status as a novel, unexplored chemical entity that combines several functionalities of known significance in medicinal and materials chemistry. The rationale for its study is built on the principles of rational drug design and molecular exploration.
The molecule represents a confluence of three distinct pharmacophoric elements on a single, biologically relevant pyridine scaffold. The hydroxymethyl group provides hydrogen bonding capabilities crucial for target recognition, the methyl group can enhance binding affinity and metabolic stability, and the methylsulfanyl group offers unique electronic and steric properties and is a common feature in bioactive molecules. acs.orgacs.orgmdpi.com The specific substitution pattern may lead to emergent chemical properties and biological activities that are not simply an aggregate of the individual parts.
Systematic investigation of this compound would contribute to the fundamental understanding of structure-activity relationships (SAR) in polysubstituted pyridines. As a novel research chemical, its synthesis and characterization would provide valuable data for synthetic chemists. pharmaffiliates.com Furthermore, screening this compound in a variety of biological assays (e.g., kinase inhibition, antimicrobial, antiviral, or receptor binding assays) could uncover novel therapeutic leads. The combination of functional groups suggests potential for antioxidant activity or for interaction with targets involved in cellular signaling. mdpi.comnih.gov Therefore, studying this compound serves the dual purpose of expanding the library of known chemical compounds and potentially identifying a new molecule with valuable biological or material properties.
Chemical Compound Data
Below are tables detailing the available identifying and physicochemical property data for the subject compound.
Table 1: Compound Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (5-Methyl-6-methylsulfanyl-pyridin-3-yl)methanol |
| Molecular Formula | C₈H₁₁NOS |
| Molecular Weight | 169.24 g/mol |
| CAS Number | 1246335-51-3 |
Table 2: Predicted Physicochemical Properties for this compound
Note: The following data are computationally predicted and have not been experimentally verified.
| Property | Predicted Value |
|---|---|
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 50.4 Ų |
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-6-methylsulfanylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6-3-7(5-10)4-9-8(6)11-2/h3-4,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRASETBKPYTNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 6 Methylsulfanyl Pyridin 3 Yl Methanol and Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process illuminates the key bond formations and strategic disconnections necessary for a successful synthesis.
Identification of Key Synthetic Precursors
The primary disconnections for the target molecule involve the carbon-sulfur bond at the 6-position and the construction of the pyridine (B92270) ring itself. A plausible retrosynthetic pathway is outlined below:
C-S Bond Disconnection: The methylsulfanyl group can be installed late in the synthesis via a nucleophilic aromatic substitution reaction. This suggests a key precursor, a 6-halo-5-methylpyridin-3-yl derivative, such as (6-chloro-5-methyl-pyridin-3-yl)-methanol . The reaction would involve a sulfide (B99878) source like sodium thiomethoxide. The nucleophilic substitution of halopyridines is a well-established transformation. tandfonline.comyoutube.comyoutube.com
Functional Group Interconversion: The hydroxymethyl group at the 3-position can be derived from the reduction of a carboxylic acid or its ester derivative. This points to 5-methyl-6-sulfanylpyridine-3-carboxylic acid or its corresponding ester as a more advanced precursor. The reduction of nicotinic acid derivatives to pyridyl methanols is a common synthetic step. researchgate.netnih.gov
Pyridine Ring Construction: The substituted pyridine core can be assembled through various classical pyridine syntheses. Considering the substitution pattern, a [3+3] cycloaddition approach is a viable strategy. nih.govacs.org This could involve the condensation of a suitable enamine with an unsaturated aldehyde or ketone. Alternatively, multi-component reactions that form the pyridine ring in a single step could be employed. pharmaguideline.com
Based on this analysis, key synthetic precursors can be tabulated as follows:
| Precursor Name | Structure | Synthetic Utility |
| (6-Chloro-5-methyl-pyridin-3-yl)-methanol | Precursor for late-stage introduction of the methylsulfanyl group. | |
| 5-Methyl-6-chloropyridine-3-carboxylic acid | Intermediate for the formation of the hydroxymethyl group via reduction. | |
| Substituted Enamines and Unsaturated Carbonyls | Various | Building blocks for the construction of the pyridine ring via cycloaddition. |
Assessment of Synthetic Complexity and Pathway Design
The synthesis of this compound involves a moderate level of complexity, primarily centered on achieving the desired regiochemistry of the substituents on the pyridine ring. The designed pathway should prioritize the following:
Regiocontrol: The placement of the methyl, methylsulfanyl, and hydroxymethyl groups at positions 5, 6, and 3, respectively, must be precise. Ring synthesis methods that offer high regioselectivity are therefore preferred.
Functional Group Compatibility: The chosen synthetic route must be compatible with the various functional groups present in the intermediates and the final product. For instance, the reduction of a carboxylic acid to an alcohol should not affect other reducible groups unless desired.
Convergence: A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, can often be more efficient than a linear approach.
A potential forward synthesis, based on the retrosynthetic analysis, would commence with the construction of a 3,5,6-trisubstituted pyridine ring, followed by functional group manipulations to yield the final product.
Total Synthesis Approaches to the Target Compound
While a specific total synthesis of this compound is not extensively documented in the literature, established methodologies for the synthesis of polysubstituted pyridines can be applied.
Multi-Step Reaction Sequences and Convergent Syntheses
A plausible multi-step synthesis could begin with the construction of a suitably substituted pyridine ring. One such approach is the Bohlmann-Rahtz pyridine synthesis, which allows for the formation of 2,3,6-trisubstituted pyridines. nih.gov A modified version of this synthesis could potentially be employed to generate a pyridine with the desired substitution pattern.
Alternatively, a convergent strategy could involve the synthesis of a pre-functionalized fragment that is then cyclized to form the pyridine ring. For example, a three-component coupling sequence can provide regiospecific synthesis of substituted pyridines. nih.gov
A hypothetical multi-step synthesis is outlined below:
Pyridine Ring Formation: A [3+3] cycloaddition between an appropriately substituted enamine and an α,β-unsaturated carbonyl compound could yield a dihydropyridine (B1217469) intermediate, which is then oxidized to the corresponding pyridine.
Halogenation: Introduction of a chlorine or bromine atom at the 6-position of the pyridine ring.
Introduction of the Methylsulfanyl Group: Nucleophilic aromatic substitution of the 6-halo group with sodium thiomethoxide. tandfonline.com
Functional Group Manipulation: Conversion of a precursor group at the 3-position (e.g., a cyano or ester group) to a hydroxymethyl group via reduction.
Development of Efficient Cascade and One-Pot Reactions
Modern synthetic chemistry increasingly focuses on the development of cascade and one-pot reactions to improve efficiency and reduce waste. Several one-pot methodologies for the synthesis of functionalized pyridines have been reported. nih.gov
For the synthesis of the target compound, a one-pot, multi-component reaction could be envisioned. Such a reaction might involve the condensation of an aldehyde, a β-ketoester, a sulfur-containing nucleophile, and a nitrogen source, such as ammonia (B1221849), in a manner analogous to the Hantzsch pyridine synthesis. pharmaguideline.com While the direct incorporation of a methylsulfanyl group in a classical Hantzsch reaction is not standard, modifications to the reaction conditions or starting materials could potentially achieve this.
Cascade reactions, where a single starting material undergoes a series of intramolecular transformations, also offer an elegant route to complex molecules. A cascade reaction involving a cycloaddition followed by a rearrangement could potentially be designed to construct the desired pyridine core. youtube.com
Regioselective Functionalization of Pyridine Ring
The regioselective functionalization of a pre-formed pyridine ring is a powerful strategy for the synthesis of substituted pyridines. For the synthesis of this compound, this approach could be particularly useful for introducing the substituents at the desired positions.
A key strategy would involve starting with a commercially available or readily synthesized pyridine derivative and sequentially introducing the required functional groups. For instance, starting with a 3-picoline derivative, one could envision the following transformations:
Directed ortho-Metalation: Using a directing group at the 3-position (e.g., a protected hydroxymethyl group), one could direct metalation to the 2- and 4-positions. However, achieving regioselectivity for the 6-position would be challenging with this method.
Halogenation and Cross-Coupling: Selective halogenation of the pyridine ring, followed by cross-coupling reactions, is a versatile approach. For example, a 3,5-disubstituted pyridine could be halogenated at the 6-position, followed by a nucleophilic aromatic substitution to introduce the methylsulfanyl group.
C-H Functionalization: Direct C-H functionalization reactions are an increasingly important tool in organic synthesis. nih.gov While challenging for pyridine due to its electron-deficient nature, recent advances have made this approach more feasible. Regioselective C-H methylation or the introduction of a sulfur-containing group could potentially be achieved using transition-metal catalysis.
The following table summarizes some regioselective functionalization reactions applicable to pyridine synthesis:
| Reaction Type | Position(s) Functionalized | Reagents/Catalysts |
| Nucleophilic Aromatic Substitution | 2, 4, 6 (with leaving group) | Nucleophiles (e.g., NaSMe) |
| Directed ortho-Metalation | 2, 6 (with directing group at 3 or 5) | Organolithium reagents |
| Minisci Reaction (Radical Substitution) | 2, 4, 6 | Radical precursors, acid |
| Transition-Metal Catalyzed C-H Activation | Various | Pd, Rh, Ir catalysts |
Introduction of Methyl Group at C-5 Position
The regioselective introduction of a methyl group at the C-5 position of a pyridine ring, particularly in the presence of other substituents, is a critical step in the synthesis of the target compound. Various methods have been developed for the methylation of pyridines, with transition metal-catalyzed cross-coupling reactions being a prominent approach.
One potential strategy involves the use of a pre-functionalized pyridine ring, such as a halopyridine, which can then undergo a palladium-catalyzed methylation reaction. For instance, a 5-halopyridine derivative could be coupled with a methylating agent like methylboronic acid or its esters in a Suzuki-Miyaura coupling. The choice of catalyst, ligand, and reaction conditions is crucial to ensure high yield and selectivity. Research has shown that palladium catalysts, in combination with suitable phosphine (B1218219) ligands, are effective for the methylation of aryl and heteroaryl boronate esters. nih.gov
Alternatively, direct C-H methylation of the pyridine ring has emerged as a powerful and atom-economical method. Rhodium-catalyzed C-H methylation has been demonstrated for the functionalization of pyridines at the C-3 and C-5 positions. rsc.org This approach often utilizes directing groups to achieve the desired regioselectivity. In the context of synthesizing this compound, a directing group at a strategic position could facilitate the selective methylation at C-5.
The following table summarizes representative methods for the introduction of a methyl group onto a pyridine ring:
| Method | Reagents and Conditions | Key Features |
| Suzuki-Miyaura Coupling | 5-Halopyridine, Methylboronic acid/ester, Pd catalyst, Ligand, Base | High yield and functional group tolerance. |
| Direct C-H Methylation | Pyridine derivative, Methylating agent (e.g., CH3I), Transition metal catalyst (e.g., Pd, Rh) | Atom-economical, avoids pre-functionalization. |
Incorporation of Methylsulfanyl Group at C-6 Position
The introduction of a methylsulfanyl group at the C-6 position of the pyridine ring can be effectively achieved through nucleophilic aromatic substitution (SNAr) on a suitable 6-halopyridine precursor. The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-6 positions, facilitates nucleophilic attack.
A common strategy involves the reaction of a 6-chloro- or 6-bromopyridine derivative with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of other electron-withdrawing groups on the ring.
For the synthesis of the target molecule, a plausible intermediate would be a 6-halo-5-methylpyridine derivative. The subsequent reaction with sodium thiomethoxide would yield the desired 6-methylsulfanyl-5-methylpyridine core. It is important to control the reaction conditions to avoid side reactions, such as demethylation of the methylsulfanyl group.
| Starting Material | Reagent | Product |
| 6-Chloro-5-methylpyridine-3-carbaldehyde | Sodium thiomethoxide (NaSMe) | 5-Methyl-6-(methylsulfanyl)pyridine-3-carbaldehyde |
This transformation is a well-established method for the synthesis of aryl and heteroaryl thioethers.
Formation of Methanol (B129727) Group at C-3 Position via Reduction or Rearrangement
The final step in the synthesis of this compound involves the formation of a methanol group at the C-3 position. This is most commonly achieved by the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid ester.
Starting from a 3-formylpyridine derivative, such as 5-methyl-6-(methylsulfanyl)pyridine-3-carbaldehyde, a chemoselective reduction is required to convert the aldehyde to a primary alcohol without affecting the other functional groups. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminium hydride (LiAlH4). Sodium borohydride is generally a milder and more selective reagent, making it a suitable choice to avoid potential reduction of the pyridine ring or cleavage of the methylsulfanyl group.
Alternatively, if the synthesis proceeds through a 3-pyridinecarboxylic acid or its ester, a more powerful reducing agent like LiAlH4 would be necessary to achieve the reduction to the corresponding alcohol. In such cases, careful control of the reaction conditions, including temperature and stoichiometry, is essential to ensure the desired outcome.
The following table illustrates the reduction of a 3-formylpyridine to a 3-pyridinemethanol:
| Substrate | Reducing Agent | Product |
| 5-Methyl-6-(methylsulfanyl)pyridine-3-carbaldehyde | Sodium borohydride (NaBH4) | This compound |
Catalytic Methods in Synthesis
Modern synthetic organic chemistry heavily relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues can greatly benefit from the application of various catalytic strategies.
Transition Metal-Catalyzed Coupling and Functionalization Reactions
As mentioned earlier, transition metal catalysis plays a pivotal role in the introduction of the methyl group at the C-5 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds on the pyridine ring. mdpi.com Furthermore, recent advancements in C-H activation and functionalization, often catalyzed by transition metals like palladium, rhodium, and iridium, offer direct and atom-economical routes to functionalized pyridines. figshare.com These methods can potentially streamline the synthesis by avoiding the need for pre-functionalized starting materials.
Organocatalytic and Biocatalytic Transformations
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For instance, the reduction of the 3-formyl group could potentially be achieved using organocatalytic methods, which often offer high enantioselectivity for the synthesis of chiral alcohols. While the target molecule is achiral, the principles of organocatalysis can be applied to develop mild and selective reduction protocols.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity and sustainability. For the synthesis of the target molecule, biocatalytic approaches could be envisioned for specific transformations. For example, a biocatalytic oxidation of a methyl group at the C-3 position of a suitable precursor could lead to the formation of the desired methanol functionality. While this is a more speculative approach for this specific molecule, the field of biocatalysis is rapidly expanding and offers promising avenues for the synthesis of complex molecules.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be incorporated.
The use of catalytic methods, particularly those with high turnover numbers and selectivity, is inherently green as it reduces waste and energy consumption. Atom-economical reactions, such as C-H functionalization, are also highly desirable as they maximize the incorporation of atoms from the reactants into the final product.
By carefully considering these principles throughout the synthetic planning, the production of this compound can be made more environmentally benign.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgprimescholars.comjocpr.com It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage. primescholars.comjocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com
In the synthesis of pyridine derivatives, multi-component reactions (MCRs) are often highlighted for their high atom economy. researchgate.netnih.gov The Hantzsch pyridine synthesis, a classic example of an MCR, combines an aldehyde, a β-keto ester (2 equivalents), and a nitrogen donor (like ammonia or ammonium (B1175870) acetate) to form a dihydropyridine, which is then oxidized to the pyridine ring. wikipedia.org This approach is inherently more atom-efficient than linear syntheses that involve multiple steps with intermediate isolation. wikipedia.org
Table 1: Comparison of Atom Economy in Different Synthetic Approaches to Pyridine Analogues
| Synthetic Approach | Typical Reactants | Typical Byproducts | Theoretical Atom Economy | Key Advantages |
| Traditional Linear Synthesis | Various, depends on specific pathway | Often includes leaving groups, protecting group waste | Generally Lower | Stepwise control over substitution patterns |
| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester, Ammonia | Water | High | Convergent, single-pot reaction |
| Solvent-Free C-H Functionalization | Pyridine N-oxide, Dialkylcyanamide | None (in ideal cases) | Very High | Reduced solvent waste, high efficiency |
Note: The actual atom economy can vary depending on the specific substrates and reaction conditions.
Sustainable Solvent and Reagent Selection
The choice of solvents and reagents significantly impacts the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. The pharmaceutical industry is actively seeking greener alternatives to minimize its environmental impact. ijarsct.co.in
For the synthesis of pyridine analogues, several sustainable solvent strategies have been explored:
Aqueous Media: Water is a non-toxic, non-flammable, and readily available solvent. The Hantzsch synthesis has been successfully performed in aqueous micellar solutions, sometimes enhanced with ultrasonic irradiation, leading to high yields. wikipedia.org
Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. They are non-volatile and can often be recycled, making them a greener alternative to traditional organic solvents in reactions like the Hantzsch synthesis. wikipedia.org
Deep Eutectic Solvents (DES): As a newer class of green solvents, DES are biodegradable, non-toxic, and inexpensive. Their potential in catalytic reactions for pyridine synthesis under mild conditions is an active area of research. ijarsct.co.in
Solvent-Free Reactions: Conducting reactions without a solvent, often with microwave assistance, can significantly reduce waste and energy consumption. nih.govijarsct.co.in
The selection of reagents also plays a crucial role. The use of green catalysts and avoiding hazardous reagents are key considerations. researchgate.netnih.gov For instance, in the aromatization step of the Hantzsch synthesis, traditional oxidants like chromic acid or potassium permanganate (B83412) can be replaced with milder and more environmentally benign options like ferric chloride. wikipedia.org
Table 2: Green Solvent and Reagent Alternatives in Pyridine Synthesis
| Conventional Approach | Green Alternative | Rationale for Sustainability |
| Volatile Organic Solvents (e.g., Methanol, THF) | Water, Ionic Liquids, Deep Eutectic Solvents | Reduced volatility, toxicity, and flammability; potential for recycling. wikipedia.orgijarsct.co.in |
| Harsh Oxidizing Agents (e.g., CrO₃, KMnO₄) | Ferric Chloride, Manganese Dioxide | Milder reaction conditions, less toxic metal waste. wikipedia.org |
| Stoichiometric Bases | Catalytic amounts of solid acids or bases | Reduced waste, easier separation. |
Waste Minimization and Byproduct Management
Waste management in pharmaceutical manufacturing is a critical aspect of sustainable production. adragos-pharma.comvlses.com The generation of waste can stem from various sources, including spent solvents, reaction byproducts, and purification materials. slideshare.net A comprehensive waste management strategy involves minimizing waste at its source and implementing effective disposal and recycling methods.
Key strategies for waste minimization in the synthesis of this compound and its analogues include:
Process Optimization: Streamlining synthetic routes by reducing the number of steps can significantly cut down on waste from intermediate purifications and solvent usage. axil-is.com
Catalysis: The use of catalysts, especially heterogeneous catalysts, allows for easier separation from the reaction mixture and can often be recycled and reused, minimizing solid waste.
Byproduct Valorization: Exploring potential applications for byproducts can turn waste streams into valuable products. While not always feasible, this approach aligns with the principles of a circular economy. longdom.org
Proper Waste Segregation: In a manufacturing setting, proper segregation of hazardous and non-hazardous waste is crucial for safe and compliant disposal. adragos-pharma.com For instance, chemical residues and contaminated materials from synthesis must be handled according to strict regulations to prevent environmental contamination. vlses.com
The pharmaceutical industry is increasingly adopting a "green-by-design" approach, where sustainability is considered at the earliest stages of process development to minimize waste generation throughout the product lifecycle. axil-is.com
Chemical Reactivity and Transformation Studies of 5 Methyl 6 Methylsulfanyl Pyridin 3 Yl Methanol
Reactions Involving the Hydroxyl Group
The primary alcohol moiety in (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol is a versatile functional group that can undergo a variety of transformations, including acylation, etherification, oxidation, reduction, and nucleophilic substitution.
The hydroxyl group can be readily converted into esters, ethers, and amides through established synthetic methodologies.
Esterification: Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. The reaction with an acid anhydride, for instance, is often carried out in the presence of a base like pyridine (B92270), which can also act as the solvent. libretexts.orglibretexts.orgyoutube.com
Table 1: Representative Esterification Reaction
| Reactant | Reagent | Catalyst/Solvent | Product |
| This compound | Acetic Anhydride | Pyridine | (5-Methyl-6-methylsulfanyl-pyridin-3-yl)methyl acetate |
Etherification: The formation of an ether linkage can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comfrancis-press.comwikipedia.orgyoutube.com This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.org
Table 2: Representative Etherification Reaction (Williamson Synthesis)
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 3-(Methoxymethyl)-5-methyl-2-(methylsulfanyl)pyridine |
Amidation: While direct reaction with an amide is not typical, the hydroxyl group can be converted to a leaving group or activated to facilitate reaction with an amine. A common method for achieving this transformation is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to a variety of functional groups, including those derived from nitrogen nucleophiles like phthalimide. researchgate.netnih.govcommonorganicchemistry.comorganic-chemistry.orgnih.gov
Table 3: Representative Amidation Reaction (via Mitsunobu Reaction)
| Reactant 1 | Nucleophile | Reagents | Solvent | Intermediate Product |
| This compound | Phthalimide | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | 2-((5-Methyl-6-methylsulfanyl-pyridin-3-yl)methyl)isoindoline-1,3-dione |
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Selective Oxidation to Aldehyde: The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), allows for the selective oxidation of the primary alcohol to the corresponding aldehyde, 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde, without significant over-oxidation to the carboxylic acid. youtube.comresearchgate.net
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (formed from CrO3 and sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid, 5-Methyl-6-methylsulfanyl-nicotinic acid. libretexts.orgqub.ac.uk
The reduction of the carbinol group to a methyl group is a more challenging transformation that would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, and would likely also affect the pyridine ring and the methylsulfanyl group.
Table 4: Oxidation and Reduction Pathways
| Starting Material | Reagent/Conditions | Product |
| This compound | Pyridinium Chlorochromate (PCC) | 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde |
| This compound | Potassium Permanganate (KMnO4) | 5-Methyl-6-methylsulfanyl-nicotinic acid |
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org Therefore, it must first be converted into a better leaving group, such as a tosylate or a halide. This can be achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, or with a halogenating agent like thionyl chloride (SOCl2). Once converted, the resulting compound can readily undergo SN2 reactions with a variety of nucleophiles. researchgate.netsci-hub.se
Table 5: Nucleophilic Substitution via Tosylate Intermediate
| Reactant | Reagent 1 (Activation) | Reagent 2 (Substitution) | Product Example (with CN- as nucleophile) |
| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | Sodium Cyanide (NaCN) | (5-Methyl-6-methylsulfanyl-pyridin-3-yl)acetonitrile |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system, making it basic and available for reactions with electrophiles. wikipedia.org
As a substituted pyridine, this compound is a weak base and will react with acids to form pyridinium salts. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The methyl group at the 5-position is an electron-donating group, which increases the electron density on the nitrogen and thus increases its basicity. The methylsulfanyl group at the 6-position is also generally considered to be electron-donating through resonance, which would further enhance the basicity of the pyridine nitrogen. The pKa of the conjugate acid of this compound is expected to be higher than that of unsubstituted pyridine (pKa of pyridinium ion is approximately 5.2). mdpi.comrdd.edu.iqresearchgate.net
N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). bohrium.comarkat-usa.orggoogle.comacs.orgchemtube3d.com This transformation introduces a positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties and reactivity of the pyridine ring. However, the presence of the easily oxidizable methylsulfanyl group could lead to competitive oxidation at the sulfur atom.
N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form N-alkylpyridinium salts. acs.orgnih.govacs.orgresearchgate.net This reaction is a straightforward SN2 process where the nitrogen attacks the electrophilic carbon of the alkyl halide.
Table 6: Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent | Product |
| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | (5-Methyl-6-methylsulfanyl-1-oxido-pyridin-1-ium-3-yl)methanol |
| N-Alkylation | Methyl Iodide | 3-(Hydroxymethyl)-5-methyl-2-(methylsulfanyl)-1-methylpyridin-1-ium iodide |
Coordination Chemistry: Ligand Properties and Metal Complexation
This compound possesses multiple potential coordination sites, making it an interesting ligand for metal complexation. The nitrogen atom of the pyridine ring is a primary Lewis basic site for coordination to a wide range of transition metals. wikipedia.orgresearchgate.net The sulfur atom of the methylsulfanyl group, with its lone pairs of electrons, can also participate in coordination, potentially leading to chelation. Furthermore, the oxygen atom of the methanol (B129727) group could be involved in binding, although it is generally a weaker donor than the pyridine nitrogen or the thioether sulfur.
The coordination behavior is expected to be influenced by the steric and electronic properties of the ligand and the nature of the metal ion. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with various geometries, including octahedral and tetrahedral arrangements. wikipedia.orgjscimedcentral.com The presence of the methylsulfanyl group at the 6-position, ortho to the nitrogen, might introduce some steric hindrance that could influence the coordination geometry and the number of ligands that can bind to a metal center.
Complexes of ligands containing both pyridine and thioether functionalities have been studied, and they often exhibit versatile coordination modes. Depending on the metal ion and reaction conditions, this compound could act as a monodentate ligand through the pyridine nitrogen, or as a bidentate N,S-chelating ligand. The formation of such chelate complexes is often thermodynamically favored.
Table 1: Predicted Coordination Behavior of this compound with Various Metal Ions
| Metal Ion | Predicted Coordination Mode | Potential Complex Geometry |
| Cu(II) | Bidentate (N,S) | Square Planar or Distorted Octahedral |
| Pd(II) | Bidentate (N,S) | Square Planar |
| Pt(II) | Bidentate (N,S) | Square Planar |
| Ru(II) | Bidentate (N,S) or Monodentate (N) | Octahedral |
| Ag(I) | Monodentate (N) or Bridging | Linear or Tetrahedral |
This table is predictive and based on the known coordination chemistry of analogous pyridyl and thioether ligands.
Transformations of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group is a versatile functional handle that can undergo several transformations, significantly altering the electronic and steric properties of the molecule.
The sulfur atom in the methylsulfanyl group is susceptible to oxidation, readily forming the corresponding sulfoxide (B87167) and sulfone. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. For instance, mild oxidizing agents like sodium periodate (B1199274) or one equivalent of m-chloroperbenzoic acid (m-CPBA) at low temperatures are typically used for the synthesis of sulfoxides. Stronger oxidizing agents, such as excess m-CPBA, hydrogen peroxide, or potassium permanganate, will typically lead to the formation of the sulfone.
The oxidation of the sulfur atom significantly impacts the electronic nature of the substituent. The methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups are strongly electron-withdrawing, which will decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more activated towards nucleophilic aromatic substitution.
Table 2: Predicted Conditions for the Oxidation of the Methylsulfanyl Group
| Product | Reagent | Typical Conditions |
| (5-Methyl-6-methylsulfinyl-pyridin-3-yl)-methanol | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C to rt |
| (5-Methyl-6-methylsulfonyl-pyridin-3-yl)-methanol | m-CPBA (>2 equiv.) | CH₂Cl₂, rt |
| (5-Methyl-6-methylsulfonyl-pyridin-3-yl)-methanol | H₂O₂ / Acetic Acid | Heat |
This table is based on general procedures for the oxidation of aryl methyl sulfides.
While less common than reactions at the aromatic ring, nucleophilic attack at the sulfur atom of a thioether can occur under specific conditions, leading to the displacement of the methyl group. However, for simple methyl thioethers, this reaction is generally difficult. The oxidation of the sulfur to a sulfonium (B1226848) salt would render it much more susceptible to nucleophilic attack.
The carbon-sulfur bond in aryl thioethers can be cleaved under various conditions, including reductive, oxidative, and transition-metal-catalyzed reactions. For instance, treatment with certain reducing agents can lead to desulfurization. In the context of pyridine-2-thiol (B7724439) derivatives, C-S bond cleavage has been observed in the presence of transition metal complexes and hydrogen. nih.gov While direct C-S bond cleavage of the methylsulfanyl group in this compound would likely require harsh conditions, it remains a potential transformation pathway, for example, in the presence of strong bases or certain metal catalysts. nih.gov Rearrangement processes involving the methylsulfanyl group are less common but could potentially be induced under photochemical or thermal conditions.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which makes it generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.orgquimicaorganica.org The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the acidic conditions often employed for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. youtube.com The substituents already present on the ring—a methyl group, a methylsulfanyl group, and a methanol group—will direct the position of any incoming electrophile. The methyl group is an activating, ortho-, para-directing group. The methylsulfanyl group is also generally considered ortho-, para-directing and activating. The hydroxymethyl group is weakly deactivating and meta-directing.
Considering the positions of the existing substituents, the C4 position is the most likely site for electrophilic attack, being para to the activating methyl group and ortho to the activating methylsulfanyl group. The C2 position is sterically hindered by the methylsulfanyl group.
Halogenation: Direct halogenation of pyridines often requires harsh conditions. nih.govnih.gov The reaction of this compound with electrophilic halogenating agents like Br₂ or Cl₂ in the presence of a Lewis acid would be expected to yield predominantly the 4-halo derivative. Milder, more selective halogenation methods have been developed for pyridine systems. chemrxiv.orgthieme-connect.com
Nitration: Nitration of pyridine itself is notoriously difficult and requires forcing conditions, yielding the 3-nitro product in low yield. ijrar.org For substituted pyridines, the regioselectivity is controlled by the existing groups. For this compound, nitration with a mixture of nitric and sulfuric acid would be expected to be challenging due to the deactivating effect of the protonated pyridine nitrogen. If the reaction were to proceed, the 4-nitro product would be the anticipated major isomer due to the directing effects of the methyl and methylsulfanyl groups. The use of milder nitrating agents might be necessary to avoid decomposition. rsc.org
Sulfonation: Sulfonation of pyridine requires even more drastic conditions than nitration and typically yields pyridine-3-sulfonic acid. pearson.com The sulfonation of this compound would likely be very difficult to achieve and would be expected to occur at the C4 position if successful.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br₂ / FeBr₃ | 4-Bromo-(5-methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-(5-methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfo-(5-methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |
This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted pyridines.
Friedel-Crafts Type Reactions
Friedel-Crafts reactions, which include alkylation and acylation, are cornerstone methods for forming carbon-carbon bonds on aromatic rings. However, pyridine and its derivatives are notoriously unreactive under typical Friedel-Crafts conditions. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), which is essential for activating the electrophile. This coordination has two primary consequences: it creates a positively charged pyridinium species, which deactivates the ring towards electrophilic attack, and it sequesters the catalyst, preventing it from participating in the reaction.
The substituents on "this compound"—the methyl and methylsulfanyl groups—are electron-donating, which would typically increase the electron density of the pyridine ring and make it more susceptible to electrophilic substitution. However, this activating effect is generally insufficient to overcome the strong deactivation caused by the nitrogen atom and its interaction with the Lewis acid catalyst. Direct Friedel-Crafts acylation of pyridines is particularly challenging and rarely successful. organic-chemistry.orgacs.orgresearchgate.netacs.org Therefore, it is predicted that "this compound" would be unreactive in Friedel-Crafts type reactions under standard conditions. Alternative strategies, such as pre-functionalization followed by cross-coupling reactions, would likely be necessary to introduce acyl or alkyl groups to the pyridine ring.
Nucleophilic Aromatic Substitution on the Pyridine Ring
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orguwindsor.cabaranlab.orgharvard.edu This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles.
In the case of "this compound," several functional groups could potentially act as DMGs: the hydroxymethyl group, the methylsulfanyl group, and even the pyridine nitrogen itself can influence the site of deprotonation. The relative directing ability of these groups would determine the regiochemical outcome of the reaction. The hydroxymethyl group, after deprotonation of the alcohol, can be a potent DMG. The methylsulfanyl group is also known to direct ortho-lithiation. The pyridine nitrogen generally directs lithiation to the C2 and C6 positions.
Given the substitution pattern of the target molecule, several outcomes are possible depending on the reaction conditions and the specific organolithium base used. The C4 position is ortho to both the 5-methyl group (which can be deprotonated at the benzylic position) and the 3-hydroxymethyl group. The C2 position is adjacent to the pyridine nitrogen. The methyl group of the methylsulfanyl substituent could also potentially be deprotonated. Predicting the precise outcome without experimental data is challenging due to the competing directing effects. However, DoM represents a plausible and potentially effective method for introducing a wide range of functional groups onto the pyridine ring of this molecule.
Table 1: Plausible Directed ortho-Metalation Reactions of this compound
| Directing Group | Position of Lithiation | Electrophile (E+) | Product |
| -CH₂OH | C4 | CO₂ | 4-carboxy-(5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |
| -SCH₃ | C5 (methyl) | (CH₃)₃SiCl | (5-(trimethylsilyl)methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |
| Pyridine N | C2 | I₂ | (2-iodo-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine. pearson.comresearchgate.netirjms.com The reaction is facilitated by the presence of strong electron-withdrawing groups and a good leaving group on the ring. The pyridine nitrogen atom inherently makes the ring electron-deficient, particularly at the C2, C4, and C6 positions, thus activating them towards nucleophilic attack. irjms.comstackexchange.com
However, "this compound" is not well-suited for direct SNAr reactions. Firstly, it lacks a suitable leaving group such as a halide at an activated position (C2, C4, or C6). Secondly, the substituents present—methyl and methylsulfanyl groups—are electron-donating, which counteracts the electron-withdrawing effect of the pyridine nitrogen and deactivates the ring towards nucleophilic attack. For an SNAr reaction to occur on this molecule, it would first need to be modified, for example, by introducing a halogen at the C2 or C4 position. Even then, the presence of the electron-donating groups would likely necessitate harsh reaction conditions. Lewis acid activation of the pyridine ring could potentially facilitate such reactions under milder conditions. nih.govbath.ac.ukresearchgate.net
Carbon-Carbon Bond Forming Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds and are widely applied to the functionalization of pyridines. organic-chemistry.orgnih.govorganic-chemistry.orgmasterorganicchemistry.comsynarchive.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium, nickel, or copper catalyst. For "this compound" to participate in these reactions, it would first need to be converted to a suitable precursor, most commonly by introducing a halogen (e.g., Br, I) or a triflate group onto the pyridine ring. The position of this leaving group would dictate the site of new bond formation.
Suzuki Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide or triflate. If, for instance, a bromine atom were introduced at the C2 position of the target molecule, a subsequent Suzuki coupling could be used to introduce a variety of aryl, heteroaryl, or vinyl groups at that position. nih.gov
Heck Reaction: The Heck reaction couples an organic halide or triflate with an alkene. organic-chemistry.orgmasterorganicchemistry.com A halogenated derivative of "this compound" could be coupled with various alkenes to introduce alkenyl substituents.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide or triflate. wikipedia.orgacs.orgnih.govnih.gov This would be a valuable method for introducing alkynyl groups onto the pyridine ring of a suitably functionalized precursor.
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for an organic halide or triflate. synarchive.comresearchgate.net It is known for its tolerance of a wide range of functional groups.
The efficiency and success of these cross-coupling reactions would be influenced by the electronic and steric effects of the existing methyl, methylsulfanyl, and hydroxymethyl groups.
Table 2: Hypothetical Cross-Coupling Reactions of a Halogenated Derivative
| Reaction | Halogenated Substrate | Coupling Partner | Catalyst System | Product |
| Suzuki | (2-bromo-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol | Phenylboronic acid | Pd(PPh₃)₄, base | (2-phenyl-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |
| Heck | (4-iodo-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol | Styrene | Pd(OAc)₂, PPh₃, base | (4-styryl-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |
| Sonogashira | (2-bromo-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, base | (2-(phenylethynyl)-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |
| Stille | (4-triflyloxy-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol | Vinyltributyltin | Pd(PPh₃)₄ | (4-vinyl-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |
Conjugate addition reactions, such as the Michael addition, involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other Michael acceptor. rsc.orgrsc.org "this compound" itself is not a Michael acceptor and therefore would not directly participate in conjugate addition reactions as the electrophile. However, it could potentially be a precursor to a nucleophile for such a reaction. For example, deprotonation of the methyl group at the C5 position via DoM could generate a nucleophilic species that could, in principle, add to a Michael acceptor. Alternatively, activation of the pyridine ring with a Lewis acid can facilitate conjugate addition of nucleophiles to vinylpyridines. nih.govbath.ac.uk
Aldol-type condensations are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enol or enolate with a carbonyl compound. mdpi.com For "this compound" to participate in an aldol-type reaction, the hydroxymethyl group would first need to be oxidized to the corresponding aldehyde, (5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde). This aldehyde could then serve as the electrophilic partner in an aldol (B89426) reaction with an enolate or as the precursor to an enolate (if a proton alpha to the formyl group could be removed, which is not possible in this case). More plausibly, it would react with a ketone or another enolizable carbonyl compound in a Claisen-Schmidt condensation to form an α,β-unsaturated carbonyl compound. researchgate.net
Cycloaddition and Rearrangement Reactions
While specific studies on the cycloaddition and rearrangement reactions of this compound are not extensively documented in publicly available literature, its structural features suggest potential reactivity in these types of transformations. The pyridine ring, substituted with electron-donating methyl and methylsulfanyl groups, can influence the electronic properties of the aromatic system and its participation in cycloaddition reactions.
The pyridine moiety can potentially act as a diene or a dienophile in Diels-Alder reactions, although the aromaticity of the ring system makes this energetically unfavorable compared to carbocyclic dienes. More plausible are 1,3-dipolar cycloaddition reactions where the pyridine ring acts as the 2π component. For instance, in reactions with azomethine ylides, nitrones, or nitrile oxides, the double bonds of the pyridine ring could serve as dipolarophiles. The substitution pattern on the pyridine ring would be expected to direct the regioselectivity of such cycloadditions. Research on other substituted pyridines has shown their capability to participate in [3+2] cycloaddition reactions. mdpi.com For example, nitropyridines have been shown to react with N-methyl azomethine ylide. mdpi.com
Rearrangement reactions of pyridine derivatives are also known, often promoted by heat, light, or catalysts. For a molecule like this compound, rearrangements could potentially involve the substituents. For example, under certain conditions, a Smiles rearrangement might be conceivable if a suitable nucleophile were introduced into the molecule. Additionally, rearrangements involving the exocyclic methanol group, such as its conversion to a different functional group followed by skeletal reorganization, could be explored.
Below is a hypothetical data table illustrating potential cycloaddition reactions.
| Reaction Type | Dipole/Diene | Potential Product | Hypothetical Conditions |
| 1,3-Dipolar Cycloaddition | N-methyl azomethine ylide | Pyrrolidine-fused pyridine derivative | Thermal or photochemical activation |
| Diels-Alder Reaction | Maleic anhydride | Bicyclic adduct (low yield expected) | High temperature and pressure |
Photochemical and Electrochemical Transformations
The photochemical and electrochemical behavior of this compound can be inferred from the general principles of photochemistry and electrochemistry of heterocyclic compounds. The presence of the pyridine ring, a heteroaromatic system, along with the methylsulfanyl and methanol functional groups, provides sites for photoinduced and electrochemical activity.
The pyridine core of this compound can absorb UV light, leading to excited states that can undergo various photochemical reactions. These can include isomerizations, rearrangements, or reactions with other molecules. The substituents would play a significant role in the nature and efficiency of these photoreactions.
In the context of modern synthetic chemistry, the compound could potentially participate in photoredox catalysis. acs.org Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. acs.org The pyridine moiety could act as a ligand for a photocatalytically active metal center or could itself be involved in electron transfer processes. For instance, it could be oxidized or reduced by an excited-state photocatalyst to generate a radical cation or radical anion, which could then undergo further reactions.
The methylsulfanyl group is of particular interest in this regard. Thioethers are known to be susceptible to oxidation, and a photoinduced SET process could lead to the formation of a sulfur-centered radical cation. This reactive intermediate could then participate in a variety of bond-forming reactions. Similarly, the methanol group could be a site for hydrogen atom transfer or oxidation under photoredox conditions.
A hypothetical photoredox catalytic cycle involving this compound is presented below.
| Catalyst | Light Source | Proposed Intermediate | Potential Transformation |
| Ru(bpy)₃²⁺ or Ir(ppy)₃ | Blue LED | Pyridine radical cation or sulfur-centered radical | C-C or C-heteroatom bond formation |
| Eosin Y | Green LED | Oxidized methanol group | Conversion to an aldehyde |
Electroorganic synthesis offers an alternative, reagent-free method for effecting redox reactions. The electrochemical behavior of this compound would be characterized by its oxidation and reduction potentials.
The methylsulfanyl group is typically easier to oxidize than the pyridine ring or the methanol group. Anodic oxidation would likely lead to the formation of a sulfoxide or sulfone. This transformation is a common electrochemical process for thioethers. The pyridine ring itself can be reduced at a cathode, typically leading to di- or tetrahydro-pyridine derivatives. The specific outcome would depend on the electrode material, solvent, and supporting electrolyte.
The methanol group can also be oxidized electrochemically to an aldehyde or a carboxylic acid. The selectivity of this oxidation would depend on the reaction conditions. Electroorganic synthesis could thus provide a controlled way to modify the functional groups of this compound without the need for chemical oxidants or reductants.
A summary of potential electroorganic transformations is provided in the table below.
| Electrochemical Method | Electrode | Potential Product | Reaction Type |
| Anodic Oxidation | Platinum or Carbon | (5-Methyl-6-methylsulfinyl-pyridin-3-yl)-methanol | Oxidation of thioether |
| Cathodic Reduction | Lead or Mercury | Dihydropyridine (B1217469) derivative | Reduction of pyridine ring |
| Anodic Oxidation | Graphite | 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde | Oxidation of primary alcohol |
Advanced Spectroscopic and Structural Elucidation of 5 Methyl 6 Methylsulfanyl Pyridin 3 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, supplemented by theoretical predictions, offers a complete assignment of its proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) spectra.
Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the pyridine (B92270) ring are expected to appear as two distinct signals, likely doublets, due to coupling with each other. The chemical shifts of these protons are influenced by the electronic effects of the methyl, methylsulfanyl, and methanol (B129727) substituents. The methylene (B1212753) protons of the methanol group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, while the methyl protons of the methyl and methylsulfanyl groups would each present as sharp singlets.
The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The chemical shifts of the pyridine ring carbons are diagnostic of the substitution pattern. The presence of the electron-donating methyl and methylsulfanyl groups and the electron-withdrawing nature of the nitrogen atom within the ring will dictate the specific chemical shifts. The carbon of the methanol group is expected in the aliphatic region, as are the carbons of the methyl and methylsulfanyl groups.
While ¹⁵N NMR is less commonly performed due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, it can provide valuable information about the electronic environment of the pyridine nitrogen. The chemical shift of the nitrogen atom in this compound would be influenced by the cumulative electronic effects of the substituents on the ring.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.2 - 8.4 | d | ~2.0 |
| H-4 | 7.5 - 7.7 | d | ~2.0 |
| -CH₂OH | 4.6 - 4.8 | s | - |
| -OH | Variable | br s | - |
| 5-CH₃ | 2.3 - 2.5 | s | - |
| 6-SCH₃ | 2.5 - 2.7 | s | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 135 - 139 |
| C-4 | 138 - 142 |
| C-5 | 130 - 134 |
| C-6 | 158 - 162 |
| -CH₂OH | 60 - 64 |
| 5-CH₃ | 17 - 20 |
| 6-SCH₃ | 14 - 17 |
Predicted ¹⁵N NMR Data for this compound
| Nitrogen | Predicted Chemical Shift (δ, ppm) |
| N-1 | -70 to -100 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. For this compound, a cross-peak between the signals of the two aromatic protons (H-2 and H-4) would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl, methylene, and aromatic CH groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For instance, NOE correlations might be observed between the 5-CH₃ protons and the H-4 proton, as well as between the 6-SCH₃ protons and the H-2 proton, providing insights into the preferred conformation of the molecule.
Dynamic NMR Studies for Conformational Exchange and Rotational Barriers
The methylsulfanyl group attached to the pyridine ring may exhibit restricted rotation around the C-S bond. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could potentially reveal information about the rotational barrier of this group. At lower temperatures, the rotation might become slow enough on the NMR timescale to result in the observation of distinct signals for different conformers, or broadening of the methylsulfanyl proton signal. Analysis of these spectral changes can allow for the calculation of the activation energy for this rotational process. Similarly, the rotation of the methanol group could also be investigated.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Characterization
The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl and methylene groups would appear in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would likely be observed around 1050-1150 cm⁻¹. The C-S stretching vibration of the methylsulfanyl group is typically weaker and may appear in the 600-800 cm⁻¹ range.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |
| O-H stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=C / C=N ring stretch | 1400 - 1600 | Medium to Strong |
| CH₃ bend | ~1450, ~1375 | Medium |
| CH₂ bend | ~1465 | Medium |
| C-O stretch | 1050 - 1150 | Strong |
| C-S stretch | 600 - 800 | Weak to Medium |
Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis
Raman spectroscopy provides complementary information to FTIR. While polar bonds with a large change in dipole moment during vibration are strong in the IR, non-polar bonds and symmetric vibrations often give rise to strong Raman signals. The Raman spectrum of this compound would be particularly useful for observing the symmetric breathing modes of the pyridine ring, which typically appear as a strong, sharp band in the 990-1050 cm⁻¹ region. The C-S stretching vibration, which can be weak in the FTIR, may show a more prominent signal in the Raman spectrum. The C-H stretching vibrations will also be present. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Predicted Raman Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Strong |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=C / C=N ring stretch | 1400 - 1600 | Medium |
| Ring Breathing Mode | 990 - 1050 | Strong |
| C-S stretch | 600 - 800 | Medium |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. The following subsections detail the expected outcomes from various mass spectrometric analyses of this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. The molecular formula of this compound is C₈H₁₁NOS.
Based on the atomic masses of the constituent elements (Carbon: 12.000000, Hydrogen: 1.007825, Nitrogen: 14.003074, Oxygen: 15.994915, Sulfur: 31.972071), the theoretical exact mass of the neutral molecule can be calculated. For the protonated molecule ([M+H]⁺), which is commonly observed in electrospray ionization (ESI), the precise m/z value would be determined.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M] | C₈H₁₁NOS | 169.0561 |
| [M+H]⁺ | C₈H₁₂NOS⁺ | 170.0639 |
| [M+Na]⁺ | C₈H₁₁NNaOS⁺ | 192.0459 |
| [M+K]⁺ | C₈H₁₁KNOS⁺ | 208.0198 |
This high level of mass accuracy from HRMS would allow for the unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, the protonated molecule ([M+H]⁺, m/z 170.0639) would be selected and subjected to collision-induced dissociation (CID).
The expected fragmentation pathways would likely involve the cleavage of the more labile bonds, such as the C-S, C-O, and C-C bonds of the substituents.
Predicted Fragmentation Pathways:
Loss of the methylsulfanyl group (-SCH₃): This would result in a significant fragment ion.
Loss of the methanol group (-CH₂OH): Cleavage of the bond between the pyridine ring and the methanol group would be a probable fragmentation route.
Loss of water (-H₂O): The presence of the hydroxyl group makes the loss of a water molecule a common fragmentation pathway.
Cleavage of the pyridine ring: At higher collision energies, the stable aromatic ring may undergo fragmentation.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₈H₁₁NOS+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |
| 170.0639 | [M+H - H₂O]⁺ | H₂O | 152.0534 |
| 170.0639 | [M+H - CH₃S]⁺ | CH₃S | 123.0503 |
| 170.0639 | [M+H - CH₂OH]⁺ | CH₂OH | 139.0377 |
| 152.0534 | [M+H - H₂O - CH₃]⁺ | CH₃ | 137.0300 |
The specific fragmentation pattern observed would serve as a fingerprint for the compound, allowing for its confident identification and structural confirmation.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound would need to be sufficiently volatile and thermally stable. Derivatization of the hydroxyl group might be necessary to improve its chromatographic behavior. GC-MS would be effective in separating this compound from volatile impurities and starting materials from a synthesis reaction. The resulting mass spectrum for the chromatographic peak corresponding to the compound would confirm its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for this compound, as it does not require the analyte to be volatile. Reversed-phase HPLC coupled with an ESI-MS source would be the method of choice. This setup would allow for the separation of the target compound from non-volatile impurities, byproducts, and unreacted reagents. The mass spectrometer would provide mass-to-charge ratio information for each eluting peak, enabling the purity of the this compound to be accurately determined.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. If successful, this technique would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the molecule in the solid state, including the orientation of the methylsulfanyl and methanol substituents relative to the pyridine ring.
Absolute structure: For chiral crystals, the absolute stereochemistry could be determined.
This data would provide unequivocal proof of the compound's chemical structure.
Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
The arrangement of molecules in a crystal lattice is governed by intermolecular forces. An analysis of the crystal structure of this compound would reveal these interactions.
Hydrogen Bonding: The hydroxyl group of the methanol substituent is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are hydrogen bond acceptors. It is highly probable that a network of intermolecular hydrogen bonds would be a dominant feature of the crystal packing. O-H···N and O-H···O hydrogen bonds are expected to be present, linking the molecules into chains, sheets, or a three-dimensional network.
van der Waals Forces: Weaker van der Waals forces, including dipole-dipole interactions and London dispersion forces, would also play a role in the crystal packing. The sulfur atom in the methylsulfanyl group could also participate in specific non-covalent interactions.
The comprehensive analysis of these intermolecular interactions would provide a deep understanding of the solid-state structure of this compound and how its molecular features dictate its crystalline architecture.
Polymorphism and Co-crystallization Studies
Polymorphism: The existence of this compound in different crystalline forms, or polymorphs, is highly probable. Polymorphism arises from the ability of a molecule to adopt different arrangements and/or conformations in the crystal lattice. For this particular compound, the key intermolecular interactions governing polymorphic forms would be hydrogen bonds involving the hydroxyl group (-OH) and the pyridine nitrogen, as well as potential weaker C-H···S and π-π stacking interactions.
The flexibility of the hydroxymethyl and methylsulfanyl groups could allow for different conformational isomers (conformers) to be present in the solid state, leading to conformational polymorphism. The interplay between strong O-H···N hydrogen bonds and other weaker interactions would likely result in a complex polymorphic landscape. Different polymorphs would be expected to exhibit distinct physical properties, including melting point, solubility, and stability.
Co-crystallization: Co-crystallization is a technique used to form multi-component crystals with a stoichiometric ratio of the active molecule and a co-former. For this compound, co-crystallization could be explored with various co-formers, particularly those containing functional groups capable of forming strong hydrogen bonds, such as carboxylic acids. rsc.orgnih.govscispace.com
The pyridine nitrogen in the target molecule is a strong hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual functionality makes it an excellent candidate for forming robust supramolecular synthons with co-formers. For instance, co-crystallization with dicarboxylic acids could lead to the formation of extended hydrogen-bonded networks. nih.gov The formation of co-crystals versus salts would depend on the difference in pKa between the pyridine nitrogen and the acidic co-former. rsc.org
Hypothetical Data Table for Co-crystallization Screening
| Co-former | Functional Group | Expected Primary Interaction | Result |
| Benzoic Acid | Carboxylic Acid | O-H···N (Pyridine) | Co-crystal |
| Succinic Acid | Carboxylic Acid | O-H···N (Pyridine) | Co-crystal |
| 4-Hydroxybenzoic Acid | Carboxylic Acid, Phenol | O-H···N, O-H···O | Co-crystal |
| Pyridine | Pyridine | O-H···N (Pyridine) | Solvate/No Co-crystal |
Electronic Spectroscopy
The UV-Vis absorption spectrum of this compound in a non-polar solvent is expected to exhibit absorption bands characteristic of the substituted pyridine chromophore. Pyridine itself shows absorption maxima around 202 nm and 254 nm. sielc.com The electronic transitions responsible for these absorptions are primarily π → π* and n → π* transitions. researchgate.net
The substituents on the pyridine ring—methyl, methylsulfanyl, and hydroxymethyl groups—are expected to influence the position and intensity of these absorption bands. The methyl and hydroxymethyl groups are weakly auxochromic, while the methylsulfanyl group, with its lone pair of electrons on the sulfur atom, can participate in conjugation with the pyridine ring, potentially leading to a bathochromic (red) shift of the π → π* transition.
The n → π* transition, involving the non-bonding electrons of the nitrogen atom, is typically of lower intensity and may be sensitive to solvent polarity. In polar protic solvents, hydrogen bonding to the pyridine nitrogen can stabilize the n-orbital, leading to a hypsochromic (blue) shift of the n → π* transition. rsc.org
Expected UV-Vis Absorption Data
| Solvent | λmax (π → π) (nm) | λmax (n → π) (nm) | Molar Absorptivity (ε) |
| Hexane (B92381) | ~260 | ~285 | Moderate |
| Ethanol (B145695) | ~265 | ~280 | Moderate |
| Water | ~268 | ~275 | Moderate |
The luminescent properties of this compound are expected to be influenced by its electronic structure and the nature of its lowest excited singlet (S1) and triplet (T1) states. Many simple pyridine derivatives are weakly fluorescent or non-fluorescent at room temperature in solution due to efficient intersystem crossing from the S1 state to the triplet manifold. optica.org
Fluorescence: The introduction of substituents can modulate the fluorescence properties. The presence of the methylsulfanyl group might influence the emission wavelength and quantum yield. Some substituted pyridines have been shown to exhibit fluorescence, and this can be sensitive to the solvent environment. researchgate.netnih.gov For instance, in polar solvents, the formation of hydrogen bonds could alter the energy levels of the excited states and affect the fluorescence intensity. Some pyridine derivatives are known to exhibit aggregation-induced emission enhancement (AIEE), where fluorescence is more intense in the aggregated or solid state. nih.gov
Phosphorescence: Phosphorescence from the T1 state is more likely to be observed at low temperatures in a rigid matrix (e.g., a frozen solvent at 77 K) where non-radiative decay pathways are minimized. The phosphorescence of pyridine itself is characterized by a broad, structureless spectrum. optica.org The substituents on the target molecule would be expected to modify the energy of the T1 state and thus the phosphorescence emission wavelength. The presence of the sulfur atom in the methylsulfanyl group could potentially enhance spin-orbit coupling, which might influence the rate of intersystem crossing and phosphorescence lifetime.
Anticipated Luminescent Properties
| Property | Conditions | Expected Observation |
| Fluorescence | Room Temperature, Solution | Weak emission, solvent-dependent |
| Fluorescence | Solid State | Potentially enhanced emission (AIEE) |
| Phosphorescence | 77 K, Rigid Matrix | Broad emission at longer wavelengths than fluorescence |
Chiroptical Spectroscopy (if chiral centers are introduced or relevant to specific enantiomers)
The parent molecule, this compound, is achiral. Therefore, it will not exhibit chiroptical activity. However, if a chiral center is introduced into the molecule, for example, by replacing one of the hydrogen atoms on the methylene group of the hydroxymethyl substituent with another group, the resulting enantiomers would be chiroptically active.
For a chiral derivative of this compound, Circular Dichroism (CD) spectroscopy would be a powerful tool for distinguishing between its enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light. acs.org The electronic transitions observed in the UV-Vis spectrum (π → π* and n → π*) would give rise to CD signals, known as Cotton effects, with opposite signs for the two enantiomers. libretexts.org The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry of the molecule. rsc.org
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. kud.ac.inwikipedia.org For a chiral derivative of the title compound, the ORD spectrum would show a plain curve at wavelengths far from an absorption band. In the region of an absorption band, the ORD curve would exhibit anomalous dispersion, which is the characteristic feature of a Cotton effect. libretexts.org The shape and sign of the ORD curve are related to the CD spectrum through the Kronig-Kramers relations and provide complementary information about the molecule's chirality. wikipedia.org
Computational Chemistry and Theoretical Investigations of 5 Methyl 6 Methylsulfanyl Pyridin 3 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the electronic structure, geometry, and reactivity of molecules. For a comprehensive understanding of (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol, a combination of Density Functional Theory (DFT) and ab initio methods would be employed.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set such as 6-311++G(d,p), is a common choice for optimizing the geometry and calculating the electronic properties of organic molecules, including pyridine (B92270) derivatives. researchgate.netresearchgate.netirjet.netresearchgate.net
Geometry Optimization: The first step in a computational study is to determine the molecule's most stable three-dimensional structure, its ground-state geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles. Key structural parameters of interest would be the planarity of the pyridine ring, the orientation of the methanol (B129727) and methylsulfanyl substituents relative to the ring, and the C-S and C-O bond lengths.
Electronic Structure and Energetics: Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The presence of electronegative nitrogen and sulfur atoms, along with the oxygen of the hydroxyl group, is expected to create a significant dipole moment and influence the molecule's electrostatic potential.
Illustrative Optimized Geometrical Parameters:
The following table presents hypothetical but realistic optimized geometrical parameters for this compound, based on DFT calculations of similar molecules.
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C-S (methylsulfanyl) | 1.75 - 1.80 Å |
| Bond Length | S-C (methyl) | 1.80 - 1.85 Å |
| Bond Length | C-N (pyridine) | 1.33 - 1.35 Å |
| Bond Length | C-O (methanol) | 1.42 - 1.45 Å |
| Bond Angle | C-S-C | 98 - 102° |
| Dihedral Angle | C-C-C-O (methanol) | Variable (conformation dependent) |
Ab Initio Methods for High-Accuracy Property Prediction
For more accurate predictions of certain properties, particularly those sensitive to electron correlation effects, higher-level ab initio methods can be employed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark values for energies and electronic properties. rsc.orgresearchgate.netdocumentsdelivered.com These methods are particularly useful for validating the results obtained from DFT calculations and for studying systems where DFT might be less reliable. For a molecule like this compound, ab initio calculations could be used to refine the energetic landscape and provide more precise values for properties like ionization potential and electron affinity.
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. scirp.orgirjweb.comnih.gov
For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the sulfur atom of the methylsulfanyl group, which are regions susceptible to electrophilic attack. The LUMO is expected to be distributed over the pyridine ring, indicating its potential to act as an electron acceptor in reactions with nucleophiles.
Calculated Reactivity Descriptors:
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide valuable insights into its chemical behavior.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Measure of the molecule's polarizability. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |
Conformational Analysis and Potential Energy Surfaces
The presence of flexible single bonds in the methanol and methylsulfanyl substituents allows for the existence of multiple conformational isomers, or conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.
Exploration of Conformational Isomers and Energy Landscapes
Conformational analysis of this compound would involve systematically rotating the dihedral angles associated with the C-C bond of the methanol group and the C-S bond of the methylsulfanyl group. researchgate.netacs.org For each rotational position, the energy of the molecule would be calculated to map out the potential energy surface (PES). researchgate.netresearchgate.netchemrxiv.orgrsc.orgosti.gov The minima on this surface correspond to stable conformers.
It is anticipated that the orientation of the hydroxyl group and the methylsulfanyl group will be influenced by steric interactions with the adjacent methyl group and the pyridine ring, as well as potential weak intramolecular hydrogen bonding. The relative energies of the different conformers would determine their populations at a given temperature, which can be estimated using the Boltzmann distribution.
Rotational Barriers and Dynamic Processes
The potential energy surface also reveals the energy barriers that must be overcome for the molecule to transition from one conformer to another. These rotational barriers can be calculated as the energy difference between the stable conformers (energy minima) and the transition states (energy maxima) along the rotation coordinate. nih.govgoettingen-research-online.denih.govmdpi.comresearchgate.net
The magnitudes of these barriers provide information about the flexibility of the molecule and the rates of conformational interconversion. For instance, a low rotational barrier for the methyl group of the methylsulfanyl substituent would indicate relatively free rotation at room temperature, while a higher barrier would suggest a more restricted motion. These dynamic processes are important for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.
Illustrative Rotational Energy Barriers:
The following table provides hypothetical rotational energy barriers for the key rotatable bonds in this compound, based on studies of similar molecules.
| Rotatable Bond | Description | Expected Rotational Barrier (kcal/mol) |
| Pyridine-CH2OH | Rotation of the methanol group | 2 - 5 |
| Pyridine-S-CH3 | Rotation of the methylsulfanyl group | 1 - 3 |
| S-CH3 | Rotation of the methyl group | 0.5 - 2 |
Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental data and providing insights into molecular structure and electronic properties. Methods based on Density Functional Theory (DFT) are particularly effective for these predictions.
Computation of NMR Chemical Shifts and Coupling Constants for Spectral Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, allow for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov
The process begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory, such as B3LYP with a 6-31G(d) basis set. nih.gov Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts (δ). These theoretical shifts are invaluable for assigning signals in an experimental spectrum, especially for complex molecules where overlapping signals can create ambiguity.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound.
Interactive Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound
| Atom Type | Atom Position/Group | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | Pyridine-H (Position 2) | 8.35 |
| ¹H NMR | Pyridine-H (Position 4) | 7.70 |
| ¹H NMR | CH₂ (Methanol) | 4.65 |
| ¹H NMR | OH (Methanol) | 5.40 (broad) |
| ¹H NMR | CH₃ (Methyl) | 2.45 |
| ¹H NMR | SCH₃ (Methylsulfanyl) | 2.55 |
| ¹³C NMR | Pyridine-C2 | 149.5 |
| ¹³C NMR | Pyridine-C3 | 135.0 |
| ¹³C NMR | Pyridine-C4 | 138.0 |
| ¹³C NMR | Pyridine-C5 | 130.0 |
| ¹³C NMR | Pyridine-C6 | 158.0 |
| ¹³C NMR | CH₂ (Methanol) | 63.0 |
| ¹³C NMR | CH₃ (Methyl) | 18.5 |
| ¹³C NMR | SCH₃ (Methylsulfanyl) | 15.0 |
Simulation of Vibrational Spectra (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective for simulating these spectra. researchgate.netcardiff.ac.uk After obtaining the optimized molecular geometry, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. researchgate.net
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The simulated spectra can confirm the structure of a synthesized compound by matching the theoretical pattern of peaks to the experimental one and allows for the precise assignment of specific vibrational modes to observed absorption bands. nih.gov
Interactive Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity (IR) |
| O-H Stretch | Methanol (-OH) | 3450 | Strong, Broad |
| C-H Stretch (Aromatic) | Pyridine Ring | 3050 | Medium |
| C-H Stretch (Aliphatic) | -CH₃, -SCH₃, -CH₂- | 2950 - 2850 | Medium-Weak |
| C=N Stretch | Pyridine Ring | 1580 | Strong |
| C=C Stretch | Pyridine Ring | 1550 | Strong |
| C-O Stretch | Methanol (C-OH) | 1050 | Strong |
| C-S Stretch | Methylsulfanyl (-S-C) | 700 | Medium |
Prediction of UV-Vis Absorption and Emission Maxima
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic spectra (UV-Vis). mdpi.comnih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is a measure of the transition probability (i.e., the intensity of the absorption band). scielo.org.za
These predictions help in understanding the electronic structure of the molecule, identifying the nature of the electronic transitions (e.g., π → π* or n → π*), and correlating the structure with its photophysical properties. researchgate.net Solvent effects, which can significantly shift absorption maxima, can be included in the calculations using models like the Polarizable Continuum Model (PCM). nih.gov
Interactive Table 3: Hypothetical Predicted UV-Vis Absorption Maxima
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| 275 | 0.45 | HOMO → LUMO | π → π |
| 240 | 0.21 | HOMO-1 → LUMO | π → π |
| 310 | 0.05 | HOMO → LUMO+1 | n → π* |
Reaction Mechanism Elucidation
Computational chemistry is instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. rsc.orgresearchgate.net This involves identifying all relevant stationary points, including reactants, products, intermediates, and transition states.
Identification of Transition States and Reaction Intermediates
To elucidate a reaction mechanism, one must first identify the high-energy transition state (TS) that connects reactants to products. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in a vibrational analysis. Various computational algorithms are used to locate these TS structures.
For instance, a possible reaction of this compound is its oxidation to the corresponding aldehyde, (5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde). A computational study would model the interaction with an oxidizing agent, locate the transition state for the hydrogen abstraction or hydride transfer step, and identify any reaction intermediates that may be formed along the pathway. acs.orgosu.edu
Calculation of Activation Energies and Kinetic Parameters
Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) for that reaction step can be determined as the energy difference between them. researchgate.net This is a critical parameter for predicting the rate of a reaction. A lower activation energy implies a faster reaction rate.
By calculating the activation energies for all steps in a proposed mechanism, the rate-determining step (the one with the highest energy barrier) can be identified. researchgate.net These calculations provide a quantitative understanding of reaction feasibility and selectivity, guiding the design of synthetic routes and the optimization of reaction conditions.
Interactive Table 4: Hypothetical Calculated Energies for the Oxidation of the Methanol Group
| Species | Relative Energy (kcal/mol) |
| Reactants (Substrate + Oxidant) | 0.0 |
| Transition State (TS) | +22.5 |
| Products (Aldehyde + Reduced Oxidant) | -15.0 |
| Calculated Activation Energy (Ea) | 22.5 |
Solvent Effects on Reaction Pathways
The reactivity and stability of chemical compounds are profoundly influenced by the solvent in which they are dissolved. For this compound, computational models can predict how different solvent environments affect its reaction pathways. Solvation models, such as the Polarizable Continuum Model (PCM), are instrumental in simulating the bulk solvent effects on the molecule's electronic structure and geometry.
Theoretical investigations into the reaction pathways of analogous pyridine derivatives suggest that solvent polarity plays a crucial role. For instance, in reactions involving charge separation in the transition state, polar protic solvents like water and ethanol (B145695) are expected to lower the activation energy, thereby accelerating the reaction rate. Conversely, nonpolar solvents such as hexane (B92381) or toluene (B28343) would likely retard such reactions.
The presence of the hydroxyl group and the pyridine nitrogen in this compound allows for specific hydrogen bonding interactions with protic solvents. These interactions can stabilize the ground state, transition state, or products to varying degrees, thus altering the reaction thermodynamics and kinetics. Computational studies on similar systems have shown that explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed and accurate picture of these specific interactions compared to implicit continuum models.
For example, in a hypothetical oxidation of the methanol group, the transition state is likely to be more polar than the reactant. A data table summarizing the calculated activation energies in different solvents could illustrate this effect.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| Hexane | 1.88 | 25.8 |
| Dichloromethane | 8.93 | 22.1 |
| Ethanol | 24.55 | 19.5 |
| Water | 78.39 | 17.3 |
Note: The data in this table is hypothetical and serves to illustrate the expected trend based on computational chemistry principles.
Intermolecular Interactions and Supramolecular Assemblies
The study of intermolecular interactions is fundamental to understanding the solid-state properties and self-assembly behavior of molecules. For this compound, several types of non-covalent interactions are anticipated to be significant.
Hydrogen bonding is expected to be a dominant intermolecular force for this compound due to the presence of the hydroxyl group (donor) and the pyridine nitrogen (acceptor). Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to quantify the strength of these hydrogen bonds. The interaction energy can be calculated by comparing the energy of the hydrogen-bonded dimer to the sum of the energies of the individual monomers.
Furthermore, the pyridine ring facilitates π-π stacking interactions, which are crucial for the formation of ordered supramolecular structures. The methyl and methylsulfanyl substituents on the pyridine ring will influence the geometry and strength of these interactions. Electron-donating groups, such as the methyl group, can enhance π-π stacking interactions in some orientations. nih.gov Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing deep insight into the nature of these interactions.
A representative data table from a hypothetical DFT calculation on a dimer of this compound is presented below.
| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |
| O-H···N Hydrogen Bond | 2.85 | -5.7 |
| Parallel-displaced π-π Stacking | 3.50 | -3.2 |
| T-shaped π-π Stacking | 4.80 | -2.1 |
Note: The data in this table is illustrative and based on typical values for such interactions from computational studies on similar pyridine derivatives.
The structural features of this compound make it a potential candidate for forming host-guest complexes with various molecular partners. For instance, the pyridine ring can act as a π-electron donor, while the hydroxyl group can engage in hydrogen bonding. Computational modeling can be employed to predict the binding affinity and geometry of this molecule with different guest molecules.
Molecular docking simulations, a computational technique often used in drug design, can be adapted to model the non-covalent interactions between this compound (as either host or guest) and other molecules. These simulations can predict the preferred binding modes and estimate the binding free energy. For example, the interaction with macrocyclic hosts like cyclodextrins or calixarenes could be modeled to explore potential applications in molecular recognition and encapsulation. The calculations would typically involve assessing the steric and electronic complementarity between the host and the guest.
Material Science Relevant Simulations
Computational chemistry offers powerful tools to predict the material properties of novel compounds, guiding the design of new materials with desired functionalities.
The propensity of this compound to form ordered structures through hydrogen bonding and π-π stacking suggests its potential for self-assembly into larger aggregates. Molecular Dynamics (MD) simulations can be used to model the spontaneous self-assembly of multiple molecules from a random distribution in a simulated solvent. nih.govnih.gov These simulations can reveal the preferred aggregation patterns, such as the formation of dimers, linear chains, or more complex three-dimensional structures.
By analyzing the trajectories from MD simulations, one can characterize the structure and dynamics of the aggregates. Radial distribution functions can provide information about the average distances between different atomic species, confirming the presence of hydrogen bonding and π-π stacking in the aggregated state. Such simulations are crucial for understanding the early stages of crystallization and for predicting the morphology of the resulting materials.
The electronic properties of this compound are of interest for its potential use in electronic devices. DFT calculations can be used to determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides an estimate of the chemical reactivity and the electronic excitation energy.
The presence of the sulfur atom in the methylsulfanyl group and the π-system of the pyridine ring are expected to influence the electronic properties significantly. Substituents on the pyridine ring are known to tune the HOMO and LUMO energy levels. For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy.
A table of calculated electronic properties for this compound is provided below for illustrative purposes.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.8 D |
Note: These values are hypothetical and represent typical results from DFT calculations on similar organic molecules.
These computational predictions can guide the experimental investigation of this compound for applications in areas such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties of the materials are paramount.
Advanced Applications and Research Directions for 5 Methyl 6 Methylsulfanyl Pyridin 3 Yl Methanol Scaffold Non Clinical Focus
As a Versatile Synthetic Building Block
The molecular architecture of (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol suggests its potential as a versatile building block in the synthesis of more complex molecules. The presence of multiple reactive sites—the hydroxyl group of the methanol (B129727) substituent, the pyridine (B92270) ring's nitrogen atom, and the potential for modification of the methylsulfanyl group—offers chemists a variety of handles for further chemical transformations.
Precursor for Advanced Organic Materials (e.g., polymers, liquid crystals, dyes)
While no specific polymers, liquid crystals, or dyes derived from this compound are documented, its structural motifs are found in various advanced materials. The pyridine core is a common component in electronically active polymers and dyes due to its electron-deficient nature. The methanol group could be used to incorporate this scaffold into polyester (B1180765) or polyurethane backbones, or to attach it as a side chain, potentially influencing the material's thermal or optical properties.
Table 1: Potential Polymer Types Incorporating this compound
| Polymer Type | Potential Role of the Compound | Anticipated Properties |
| Polyesters | Monomer (after conversion to a diacid or diol) | Modified thermal stability, altered optical properties |
| Polyurethanes | Chain extender or cross-linker | Enhanced rigidity, potential for metal coordination |
| Functional Polymers | Side-chain functionalization | Introduction of metal-binding sites, tunable refractive index |
Intermediate in Agrochemical Development (e.g., herbicides, pesticides, excluding their final products or biological testing)
Substituted pyridines are a well-established class of compounds in the agrochemical industry. Although there is no specific mention of this compound as an agrochemical intermediate, its structure contains elements common to some herbicidal and pesticidal compounds. The pyridine ring is a key pharmacophore in many commercial products. The methylsulfanyl group can also be a crucial part of the active molecule. Therefore, this compound could theoretically serve as a starting material for the synthesis of new agrochemical candidates. For instance, the methanol group could be a point of attachment for other functional groups to create a library of derivatives for screening.
Component in Specialty Chemical Production
The unique combination of functional groups in this compound makes it a candidate for the synthesis of specialty chemicals. These could include niche products such as specific solvents, additives for materials, or components in the formulation of electronic chemicals. The sulfur atom in the methylsulfanyl group, for example, could be of interest for applications in materials science where sulfur-containing compounds are used for their refractive or vulcanizing properties.
In Ligand Design for Catalysis
The nitrogen atom of the pyridine ring and the sulfur atom of the methylsulfanyl group in this compound present an attractive N,S-bidentate chelation motif for metal ions. This makes the scaffold a promising candidate for the development of novel ligands for catalysis.
Development of Chiral Ligands for Asymmetric Catalysis
To be effective in asymmetric catalysis, a ligand must be chiral. This compound is not inherently chiral. However, it could be chemically modified to introduce chirality. For example, the methanol group could be used to attach a chiral auxiliary, or a stereocenter could be introduced at the carbon of the methanol group. Such chiral ligands could potentially be used in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The design of chiral ligands is a key area of research in catalysis, aiming to achieve high enantioselectivities in chemical reactions. nih.gov
Ligands for Transition Metal-Catalyzed Organic Reactions
The N,S-ligation site offered by the this compound scaffold could be used to stabilize various transition metals, such as palladium, rhodium, iridium, and copper, which are widely used in organic synthesis. researchgate.netmdpi.com These metal complexes could find applications in cross-coupling reactions (like Suzuki or Heck reactions), C-H activation, and other important organic transformations. researchgate.net The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring to optimize the catalytic activity and selectivity for a specific reaction.
Table 2: Potential Catalytic Applications of Metal Complexes with this compound-based Ligands
| Transition Metal | Potential Reaction Type | Rationale |
| Palladium | Cross-coupling reactions | N,S-ligands are known to be effective in stabilizing Pd catalysts. |
| Rhodium/Iridium | Asymmetric hydrogenation | Chiral versions of the ligand could induce enantioselectivity. researchgate.net |
| Copper | Click chemistry, C-H functionalization | N-containing ligands are common in copper catalysis. |
Ligands for Main Group Element Catalysis
No specific research data found for this compound in this application.
Exploration in Advanced Materials Science
No specific research data found for this compound in this application.
Integration into Functional Polymeric Systems and Dendrimers
No specific research data found for this compound in this application.
Application in Optoelectronic and Sensing Materials
No specific research data found for this compound in this application.
Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
No specific research data found for this compound in this application.
In Supramolecular Chemistry and Self-Assembly
No specific research data found for this compound in this application.
Design of Molecular Receptors and Sensors (chemical, not biological)
No specific research data found for this compound in this application.
Creation of Self-Assembled Monolayers (SAMs) and Surface Functionalization
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs is a powerful technique for tailoring the chemical and physical properties of interfaces. Thiol- and disulfide-based organic molecules are particularly well-suited for creating SAMs on noble metal surfaces, such as gold, due to the strong affinity of sulfur for these metals. oaepublish.comnih.gov
The this compound molecule possesses a methylsulfanyl (-S-CH₃) group, a type of thioether. Thioethers are known to coordinate with metal surfaces, suggesting that this compound could be a candidate for forming SAMs. The sulfur atom would act as the anchoring group to the substrate, while the pyridine ring and its substituents would form the outer surface of the monolayer, dictating its properties.
The orientation of the molecules in the SAM would be influenced by intermolecular interactions, such as π-π stacking of the pyridine rings and hydrogen bonding involving the methanol groups. These interactions would contribute to the formation of a densely packed and well-ordered monolayer. The resulting functionalized surface could exhibit tailored properties, such as hydrophobicity, chemical reactivity, and resistance to non-specific adsorption.
Table 1: Potential Properties of a SAM formed from this compound on a Gold Surface
| Property | Predicted Characteristic | Rationale |
| Surface Energy | Moderate to Low | The exposed methyl and pyridine groups would likely result in a surface with moderate to low wettability. |
| Thermal Stability | Enhanced | Intermolecular π-π stacking and potential hydrogen bonding could increase the stability of the monolayer compared to simple alkanethiols. oaepublish.com |
| Chemical Reactivity | Tunable | The methanol group could be further functionalized post-assembly to attach other molecules of interest. |
| Electrochemical Properties | Potentially Redox-Active | The pyridine ring could be involved in electron transfer processes at the electrode-solution interface. |
Further research would be necessary to experimentally verify the formation and properties of SAMs from this specific compound. Techniques such as X-ray photoelectron spectroscopy (XPS), scanning tunneling microscopy (STM), and contact angle goniometry would be crucial in characterizing the structure and properties of these monolayers.
As a Spectroscopic or Chemical Probe
The unique electronic structure of the pyridine ring, combined with the influence of its substituents, makes this compound a promising candidate for development as a spectroscopic or chemical probe.
Pyridine derivatives are known to exhibit fluorescence, and their photophysical properties can be tuned by the introduction of various functional groups. mdpi.comnih.gov The emission properties of pyridine-based fluorophores are often sensitive to their local environment, making them useful as probes.
The this compound scaffold contains both electron-donating (methyl, methylsulfanyl) and electron-withdrawing (pyridine nitrogen) components, which can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation. This ICT character is often associated with environmentally sensitive fluorescence. For instance, the fluorescence emission of such a molecule could be expected to shift in wavelength or change in intensity in response to changes in solvent polarity.
Table 2: Predicted Photophysical Properties of this compound in Different Solvents
| Solvent | Predicted Absorption Max (λ_abs) | Predicted Emission Max (λ_em) | Predicted Quantum Yield (Φ) |
| Hexane (B92381) | ~270 nm | ~350 nm | Low |
| Acetonitrile | ~275 nm | ~380 nm | Moderate |
| Methanol | ~280 nm | ~400 nm | Moderate to High |
These predicted properties are based on the general behavior of similar pyridine derivatives. mdpi.com Experimental studies, including absorption and emission spectroscopy in a range of solvents, would be required to fully characterize the photophysical behavior of this compound and assess its potential as a fluorescent label.
The nitrogen atom of the pyridine ring is basic and can be protonated in acidic conditions. This protonation event can significantly alter the electronic structure of the molecule and, consequently, its fluorescent properties. This phenomenon is the basis for the use of many pyridine-containing compounds as fluorescent pH sensors. nih.govresearchgate.net
In the case of this compound, protonation of the pyridine nitrogen would likely lead to a change in the fluorescence emission, such as a decrease in intensity (quenching) or a shift in the emission wavelength. This response could be harnessed to create a ratiometric or "turn-off" fluorescent sensor for pH in non-biological chemical systems. The pKa of the pyridine nitrogen would determine the pH range over which the sensor is effective.
Furthermore, the pyridine moiety, often in conjunction with other nearby functional groups, can act as a chelating agent for metal ions. mdpi.comacs.org The binding of a metal ion to the pyridine nitrogen and potentially the sulfur atom of the methylsulfanyl group or the oxygen of the methanol group would perturb the electronic structure of the fluorophore, leading to a change in its fluorescence signal. This could allow for the selective detection of specific metal ions.
Table 3: Potential Sensing Applications of this compound
| Analyte | Proposed Sensing Mechanism | Expected Fluorescent Response |
| Protons (H⁺) | Protonation of the pyridine nitrogen. nih.gov | Fluorescence quenching or spectral shift. |
| Transition Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation by the pyridine nitrogen and adjacent heteroatoms. mdpi.comtandfonline.com | Chelation-enhanced fluorescence (CHEF) or chelation-induced quenching. |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Strong coordination with the sulfur atom and pyridine nitrogen. rsc.org | Significant fluorescence quenching. |
The selectivity and sensitivity of such a sensor would depend on the binding affinity of the molecule for different ions. Detailed spectroscopic titrations with various acids and metal salts would be necessary to evaluate its performance as a chemical sensor.
Future Research Directions and Unresolved Challenges in the Study of 5 Methyl 6 Methylsulfanyl Pyridin 3 Yl Methanol
Development of Novel and Highly Efficient Synthetic Routes
A significant hurdle in the comprehensive study of (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol is the lack of established, high-yielding synthetic protocols. Future research must prioritize the development of efficient and scalable synthetic routes to enable further investigation into its chemical and biological properties.
The synthesis of substituted pyridines often presents challenges in controlling selectivity. Future synthetic strategies for this compound should focus on achieving high levels of chemo-, regio-, and stereoselectivity. This is particularly crucial if the compound or its derivatives are to be explored for pharmaceutical applications where specific isomers are often required. Research in this area could involve the application of modern synthetic methods that have proven effective for other pyridine (B92270) derivatives. mdpi.com
Potential avenues for exploration include:
Directed Ortho-Metalation (DoM): This strategy could be employed on a suitable pyridine precursor to introduce the methyl and methilsulfanyl groups with high regioselectivity.
Cross-Coupling Reactions: Palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille) could be utilized to construct the substituted pyridine ring from simpler precursors.
Enantioselective Reduction: For the synthesis of chiral derivatives, the development of catalytic asymmetric methods for the reduction of a corresponding formylpyridine precursor would be a significant advancement.
A hypothetical comparison of potential synthetic routes is presented in Table 1.
To overcome the limitations of traditional batch synthesis, the implementation of flow chemistry and continuous processing offers a promising future direction. tue.nlnih.gov These technologies can provide enhanced control over reaction parameters, improve safety, and facilitate scalability. d-nb.infouc.pt For the synthesis of this compound, a continuous flow process could potentially increase yield and purity while reducing reaction times and waste generation. rsc.org
Future research in this area should aim to:
Develop a robust multi-step continuous flow synthesis.
Integrate in-line purification and analysis for real-time process monitoring and optimization.
Explore the use of immobilized catalysts and reagents to simplify product isolation and catalyst recycling.
Exploration of Unprecedented Reactivity Pathways
The reactivity of the this compound scaffold is largely uncharted territory. A thorough investigation of its chemical behavior is essential to unlock its full potential in synthetic and medicinal chemistry.
Future research should focus on exploring the reactivity of the various functional groups present in the molecule: the pyridine ring, the methyl group, the methilsulfanyl group, and the hydroxymethyl group. Key areas of investigation could include:
Oxidation and Reduction Reactions: Investigating the selective oxidation of the methilsulfanyl group to sulfoxide (B87167) and sulfone, and the hydroxymethyl group to an aldehyde or carboxylic acid.
Functional Group Interconversions: Exploring the conversion of the hydroxymethyl group to other functionalities such as halides, amines, or ethers.
Ring Transformations: Investigating the possibility of ring-opening or ring-expansion reactions under specific conditions.
The development of catalytic systems that can selectively act on the this compound scaffold would be a significant advancement. This could involve the use of transition metal catalysts for cross-coupling reactions at specific positions on the pyridine ring or the development of organocatalytic systems for enantioselective transformations. For instance, the pyridine nitrogen could act as a directing group in metal-catalyzed C-H activation reactions. The development of catalysts for the methanol-to-olefin (MTO) process has involved the use of pyridine as a probe molecule to characterize catalyst acidity, a technique that could be adapted to study the interaction of this compound with catalytic surfaces. ui.ac.id
A hypothetical screening of catalysts for a specific transformation is outlined in Table 2.
Table 2: Hypothetical Catalyst Screening for Suzuki Coupling at the C2 Position
| Catalyst System | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/H₂O | 45 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 78 |
Integration of Advanced Analytical and Characterization Techniques
A significant unresolved challenge is the comprehensive analytical characterization of this compound and its derivatives. Future studies must integrate a suite of advanced analytical techniques to fully elucidate the structural and electronic properties of these molecules.
This should include:
Spectroscopic Methods: In-depth analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm the structure and purity of synthesized compounds. nih.govstmjournals.com
Crystallographic Analysis: Single-crystal X-ray diffraction to determine the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net
Computational Modeling: Density Functional Theory (DFT) calculations to predict molecular properties, reaction mechanisms, and spectroscopic signatures, which can complement experimental findings. tandfonline.com
The application of these techniques will be crucial for establishing a definitive understanding of the structure-property relationships of this compound and guiding the design of future derivatives with desired characteristics.
Application of Hyphenated Techniques for Real-Time Reaction Monitoring
The synthesis of polysubstituted pyridines can be complex, often yielding isomeric byproducts. To optimize the synthesis of this compound and its subsequent reactions, a deeper understanding of the reaction kinetics and mechanism is necessary. Process Analytical Technology (PAT), which advocates for real-time monitoring of critical process parameters, offers a framework for achieving this. pharmanow.livewikipedia.orglongdom.org Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are central to PAT and are poised to revolutionize the study of this compound. nih.govjetir.orgspringernature.comresearchgate.net
Future research should focus on implementing online High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to monitor the reaction progress in real-time. This would allow for the immediate identification and quantification of the desired product, starting materials, intermediates, and any impurities. Such a setup would enable precise determination of reaction endpoints, preventing over-reaction and degradation, thereby maximizing yield and purity.
Table 1: Prospective Data from Hyphenated Technique-Based Reaction Monitoring
| Time (min) | Reactant A (%) | Reactant B (%) | Intermediate C (%) | Product (%) | Impurity D (%) |
| 0 | 100 | 100 | 0 | 0 | 0 |
| 15 | 75.2 | 80.1 | 12.5 | 10.3 | 2.0 |
| 30 | 48.9 | 55.3 | 25.8 | 22.1 | 3.2 |
| 60 | 15.6 | 20.4 | 10.2 | 60.5 | 3.7 |
| 90 | 2.1 | 5.8 | 1.5 | 88.2 | 4.5 |
| 120 | <0.1 | 1.2 | <0.1 | 92.5 | 6.3 |
This interactive table presents hypothetical data illustrating how real-time monitoring could track the concentrations of various species during the synthesis of this compound, enabling precise control over the reaction.
In Situ Spectroscopic Analysis for Mechanistic Insights
Furthermore, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be invaluable. beilstein-journals.org By running the reaction directly in an NMR tube, it would be possible to observe the transformation of reactants to products, identify key intermediates, and study their stereochemistry. This would be particularly useful for understanding the regioselectivity of substitution reactions on the pyridine ring. researchgate.net
Synergistic Application of Experimental and Computational Approaches
The integration of computational chemistry with experimental work offers a powerful strategy for accelerating research and development.
Predictive Modeling for Reaction Outcomes and Material Properties
Computational methods, such as Density Functional Theory (DFT) and quantitative structure-property relationship (QSPR) models, can be used to predict the reactivity and properties of this compound and its derivatives. researchgate.netacs.orgdocumentsdelivered.com Future research should focus on developing robust computational models to:
Predict Reaction Regioselectivity: The substitution pattern on the pyridine ring can direct further functionalization. DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts and minimizing the formation of unwanted isomers. nih.gov
Estimate Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic properties of potential derivatives can be predicted using QSPR models. protoqsar.com This would allow for the in silico screening of virtual libraries of compounds for desired characteristics before committing to their synthesis.
Model Spectroscopic Data: Predicting NMR and IR spectra can aid in the structural confirmation of newly synthesized compounds. researchgate.net
Table 2: Hypothetical Comparison of Predicted vs. Experimental Properties of a Derivative
| Property | Predicted Value (DFT) | Experimental Value |
| HOMO-LUMO Gap (eV) | 4.75 | 4.68 |
| Dipole Moment (Debye) | 2.89 | 2.95 |
| 13C NMR Shift (C-S, ppm) | 135.2 | 134.8 |
| 13C NMR Shift (C-OH, ppm) | 62.1 | 61.7 |
This interactive table illustrates the potential synergy between predictive modeling and experimental validation, showcasing how computational chemistry can provide accurate estimations of key molecular properties.
Data-Driven Design and Optimization Strategies
The principles of data-driven design and machine learning can be applied to the study of this compound. oaepublish.com By creating a database of reaction conditions (e.g., temperature, catalyst, solvent) and corresponding outcomes (yield, purity), machine learning algorithms could be trained to predict the optimal conditions for a given transformation. This approach could significantly reduce the number of experiments needed for process optimization.
Furthermore, generative models could be employed to design novel derivatives of this compound with desired properties. nih.govacs.orgresearchgate.net For example, a model could be trained on a dataset of known kinase inhibitors and then used to generate new pyridine-based structures with a high probability of being active.
Addressing Scalability and Sustainability Challenges
For this compound to be a truly useful chemical building block, its production must be scalable and sustainable.
Industrial Scale-Up Considerations for Chemical Production
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including reaction kinetics, heat transfer, and purification. princeton-acs.orgrsc.org Future research must address these challenges for the production of this compound.
Key areas of focus should include:
Development of a Robust and Scalable Synthesis: The current synthetic routes may not be suitable for large-scale production. Research into alternative, more efficient synthetic pathways is needed. postapplescientific.com Continuous flow chemistry, using microreactors, offers a promising alternative to traditional batch processing, as it can improve heat and mass transfer, enhance safety, and allow for easier scale-up. acs.orgnih.gov
Optimization of Reaction Conditions: The use of design of experiments (DoE) methodologies can help to systematically optimize reaction parameters to maximize yield and minimize waste.
Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or distillative techniques, will be crucial to obtaining the compound in high purity on a large scale.
In the context of sustainability, future work should aim to develop "green" synthetic methods for this compound. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste. rsc.orgnih.govresearchgate.net For instance, exploring biocatalysis or chemocatalysis with earth-abundant metals could lead to more sustainable production processes. The principles of green chemistry, such as atom economy and energy efficiency, should guide the development of any new synthetic route. acsgcipr.org
Environmental Impact Assessment and Green Process Development
The study of this compound is situated within the broader context of pyridine derivatives, a class of compounds with significant industrial applications and potential environmental implications. tandfonline.comijarsct.co.in While specific research on the environmental impact and green process development for this compound is not extensively documented in current literature, a review of related pyridine compounds provides a framework for future investigation and highlights unresolved challenges.
Environmental Impact Assessment
A comprehensive environmental impact assessment for any chemical compound involves evaluating its persistence, bioaccumulation, and toxicity (PBT) characteristics. For this compound, such an assessment would be crucial to understand its potential effects on ecosystems.
Environmental Fate and Biodegradation
Pyridine and its derivatives are known to enter the environment through industrial and agricultural activities. tandfonline.comresearchgate.net Their fate is determined by a combination of abiotic factors like photochemical transformation and biotic processes, primarily biodegradation. tandfonline.com Numerous microorganisms are capable of degrading pyridine, often utilizing it as a source of carbon and nitrogen. tandfonline.comresearchgate.net
However, the biodegradability of pyridine derivatives is significantly influenced by the nature and position of their substituents. tandfonline.com For instance, hydroxypyridines and pyridinecarboxylic acids are generally more susceptible to microbial degradation than other derivatives. researchgate.net Conversely, data on the environmental fate of alkyl- and chloropyridines, which are prevalent environmental contaminants, remain limited. tandfonline.comresearchgate.net Given the structure of this compound, with its methyl, methylsulfanyl, and methanol (B129727) substituents, its persistence and degradation pathways in soil and water are key areas for future research. Studies on other alkylpyridines suggest they can be toxic environmental pollutants found in surface and groundwaters near industrial areas. researchgate.net
Ecotoxicity
The toxicity of pyridine derivatives to aquatic life and other organisms is a significant concern. The median effect concentrations (EC50) for various pyridine derivatives can range widely, indicating that toxicity is highly dependent on the specific molecular structure. nih.gov For example, pyridine derivatives with methyl, chloro, and carboxyl functional groups tend to be more toxic. nih.gov The position of the substituent on the pyridine ring also plays a crucial role in determining toxicity. nih.gov A comprehensive ecotoxicological profile of this compound would require testing on various organisms, such as algae, invertebrates (like Daphnia), and fish.
Interactive Data Table: Acute Toxicity of Selected Pyridine Derivatives to Fish
Below is a table summarizing the acute toxicity of some pyridine derivatives to fish, illustrating the range of potential environmental hazards within this class of compounds.
| Compound | CASRN | Acute Toxicity (mg/L) |
| 4-Picoline | 108-89-4 | 40 - 897 |
| 3-Picoline | 108-99-6 | 40 - 897 |
| 2-Picoline | 109-06-8 | 40 - 897 |
| Pyridine | 110-86-1 | 40 - 897 |
| Pyridine, alkyl derivatives | 68391-11-7 | 40 - 897 |
| Data sourced from EPA screening-level hazard characterization. epa.gov |
Green Process Development
In line with the principles of green chemistry, developing environmentally benign synthetic routes for this compound is a critical area for future research. Traditional methods for synthesizing pyridine derivatives can involve harsh reaction conditions, low yields, and the generation of hazardous waste. ijarsct.co.in
Sustainable Synthetic Methodologies
Modern synthetic chemistry offers several avenues for greener synthesis of pyridine derivatives. These include:
Microwave-Assisted Synthesis: This technique can lead to faster reaction times, higher yields, and purer products compared to conventional heating methods. ijarsct.co.innih.gov
One-Pot Multicomponent Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single procedure, reducing solvent use and waste generation. nih.govacs.org
Use of Green Catalysts: The development of recyclable and mild catalysts is a significant challenge but offers a promising path towards more sustainable chemical production. nih.gov Biocatalysts, such as engineered enzymes, are of particular interest due to their high selectivity and ability to function under mild conditions. ijarsct.co.in
Environmentally Friendly Solvents: Replacing hazardous organic solvents with greener alternatives, or conducting reactions under solvent-free conditions, can significantly reduce the environmental footprint of a chemical process. researchgate.net
Q & A
Basic: What are the recommended synthetic routes for (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol?
Methodological Answer:
A common approach involves refluxing precursors with carbon disulfide and potassium hydroxide in ethanol, followed by acidification to isolate the product. For example, analogous pyridinyl-methanol derivatives (e.g., 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione) are synthesized via a 10-hour reflux of hydrazide derivatives with CS₂ and KOH, followed by crystallization . Adjustments may include substituting sulfur-containing reagents (e.g., methylsulfanyl groups) or optimizing reaction pH to enhance yield. Parallel methods for fluorinated pyridine derivatives suggest using phosphoric acid or sodium hydroxide buffers to stabilize intermediates during synthesis .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a methanol-water gradient (e.g., 40–80% methanol) to assess purity. Experimental designs for retention modeling as a function of pH and methanol content can optimize separation .
- Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm the methoxy, methylsulfanyl, and pyridine proton environments. Compare with spectral libraries of analogous compounds (e.g., (5-Methylpyridin-3-yl)methanol, CAS 102074-19-1) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₈H₁₁NOS₂, exact mass 213.03 g/mol).
Advanced: What mechanistic insights exist for the reactivity of the methylsulfanyl group in this compound?
Methodological Answer:
The methylsulfanyl (-SMe) group acts as a nucleophile in substitution reactions and a leaving group in cross-coupling reactions. Computational studies using databases like PISTACHIO and Reaxys predict its reactivity in forming C-S bonds with electrophiles (e.g., aryl halides). For example, fluorinated pyridinyl-methanol derivatives undergo nucleophilic aromatic substitution at the 6-position due to electron-withdrawing effects . Experimental validation via kinetic monitoring (e.g., NMR or LC-MS) is recommended to confirm theoretical predictions .
Advanced: How can computational modeling optimize this compound’s application in drug discovery?
Methodological Answer:
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to screen interactions with biological targets (e.g., kinase enzymes). The pyridine ring and hydroxyl group may form hydrogen bonds with active sites.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics, leveraging data from structurally similar compounds (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, PubChem CID 135592709) .
- Synthetic Feasibility : Apply template-based relevance scoring (e.g., BKMS_METABOLIC) to prioritize routes with >95% plausibility .
Data Contradiction: How to resolve conflicting reports on this compound’s biological activity?
Methodological Answer:
- Variable Control : Replicate assays under standardized conditions (e.g., cell line, solvent purity, and incubation time). For instance, methanol used in sample preparation can influence solubility and cytotoxicity .
- Longitudinal Analysis : Adopt a multi-wave study design (e.g., T1, T2, T3 timepoints) to differentiate short-term vs. long-term effects, as demonstrated in pharmacological presenteeism studies .
- Meta-Analysis : Pool data from heterogeneous studies (e.g., anti-inflammatory vs. anticancer assays) and apply multivariate regression to identify confounding variables (e.g., substituent effects) .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the methylsulfanyl group.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV analysis. Analogous pyridinyl-methanol derivatives show decomposition via hydrolysis of the sulfanyl group under acidic conditions .
Advanced: What is the role of this compound in developing fluorinated pharmaceuticals?
Methodological Answer:
The pyridine core and methylsulfanyl group serve as a scaffold for introducing fluorinated motifs. For example:
- Fluorination Strategies : Electrophilic fluorination at the 5-position using Selectfluor® or DAST.
- Biological Activity : Fluorinated analogs (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) exhibit enhanced metabolic stability and target affinity in anti-inflammatory assays .
- Synthetic Intermediates : Used to prepare kinase inhibitors via Suzuki-Miyaura coupling with boronic esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
